8-Methyl-1,6-naphthyridine-3-carboxylic acid

Catalog No.
S15676007
CAS No.
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-1,6-naphthyridine-3-carboxylic acid

Product Name

8-Methyl-1,6-naphthyridine-3-carboxylic acid

IUPAC Name

8-methyl-1,6-naphthyridine-3-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-6-3-11-4-7-2-8(10(13)14)5-12-9(6)7/h2-5H,1H3,(H,13,14)

InChI Key

SMGOWXQETBDIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=CC(=CN=C12)C(=O)O

8-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a fused bicyclic structure derived from naphthyridine. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and it features a methyl group at the 8-position and a carboxylic acid group at the 3-position of the naphthyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active naphthyridine derivatives.

, including:

  • Substitution Reactions: The hydrogen atom on the carboxylic acid or the methyl group can be substituted with various nucleophiles.
  • Oxidation Reactions: The compound can be oxidized to yield different naphthyridine derivatives, which may have altered biological activities.
  • Reduction Reactions: It can also undergo reduction processes, leading to the formation of amine derivatives.

Common reagents used in these reactions include arylboronic acids for Suzuki coupling reactions and palladium catalysts for cross-coupling reactions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are also applicable .

The biological activity of 8-methyl-1,6-naphthyridine-3-carboxylic acid has been explored in various studies. Compounds within the naphthyridine family have demonstrated a broad spectrum of pharmacological properties, including:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Potential applications in treating inflammatory diseases.

The specific activity of 8-methyl-1,6-naphthyridine-3-carboxylic acid compared to its derivatives remains an area of active research, particularly in relation to its structure-activity relationship .

The synthesis of 8-methyl-1,6-naphthyridine-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur under acidic or basic conditions to form the naphthyridine core.
  • Functional Group Modifications: Existing naphthyridine compounds can be modified through methylation at the 8-position and carboxylation at the 3-position.
  • Bromination and Subsequent Reactions: The introduction of halogen substituents followed by nucleophilic substitution can also lead to this compound's formation.

These methods are often optimized for yield and purity, employing techniques such as refluxing in organic solvents or microwave-assisted synthesis for efficiency .

8-Methyl-1,6-naphthyridine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a scaffold for synthesizing new drugs targeting bacterial infections and cancer.
  • Chemical Research: In studies exploring structure-activity relationships within naphthyridine derivatives.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

The versatility of this compound makes it valuable in various fields, particularly in medicinal chemistry .

Studies investigating the interactions of 8-methyl-1,6-naphthyridine-3-carboxylic acid with biological targets are crucial for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies: Evaluating its ability to inhibit biological pathways relevant to disease states.
  • Synergistic Effects: Exploring potential synergistic effects with other therapeutic agents to enhance efficacy.

Such interaction studies are essential for advancing this compound's development into therapeutic applications .

Several compounds share structural similarities with 8-methyl-1,6-naphthyridine-3-carboxylic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,6-Naphthyridine-3-carboxylic acidLacks methyl substitution at the 8-positionDifferent reactivity profile
2-Methyl-1,8-naphthyridine-3-carboxylic acidMethyl group at position 2 and different ring structureVariations in biological activity
8-Chloro-1,6-naphthyridine-3-carboxylic acidChlorine substituent instead of methylAltered reactivity and potential applications
2-Methyl-1,6-naphthyridine-3-carboxylic acidSimilar structure but different position for methyl groupDistinct biological properties

The uniqueness of 8-methyl-1,6-naphthyridine-3-carboxylic acid lies in its specific methyl substitution pattern and resulting chemical reactivity, which differentiates it from these similar compounds. This specificity may influence its biological activity and potential therapeutic uses .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.058577502 g/mol

Monoisotopic Mass

188.058577502 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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